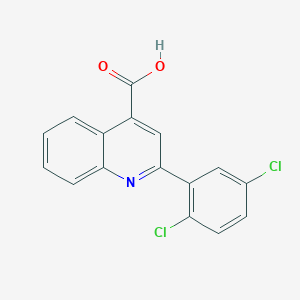![molecular formula C20H21N5O B5684968 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound has gained significant attention due to its unique chemical structure and promising therapeutic effects.
作用機序
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By blocking the activity of BTK, 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine can also modulate the activity of immune cells, such as B cells and T cells, leading to the suppression of autoimmune responses.
実験室実験の利点と制限
One of the main advantages of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine is its high potency and selectivity for BTK inhibition. This makes it an attractive candidate for the development of targeted therapies for cancer and autoimmune diseases. However, 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has some limitations, such as its low solubility and poor pharmacokinetic properties, which can affect its efficacy and bioavailability.
将来の方向性
There are several future directions for the research and development of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine. One area of focus is the optimization of its pharmacokinetic properties, such as its solubility and stability. Another direction is the investigation of its potential in combination with other drugs or therapies, such as chemotherapy, immunotherapy, or radiotherapy. Additionally, the exploration of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine in other diseases, such as multiple sclerosis and psoriasis, could provide new insights into its therapeutic potential.
Conclusion:
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, or 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for the development of targeted therapies. Further research is needed to optimize its pharmacokinetic properties and explore its potential in combination with other drugs or therapies.
合成法
The synthesis of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine involves several steps, including the preparation of intermediate compounds and the coupling of different functional groups. The most commonly used method for synthesizing 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine is the reaction between 3-methyl-3-phenylpiperidine and 2-(1H-tetrazol-5-yl)benzoyl chloride in the presence of a base catalyst. The final product is obtained through purification and isolation techniques.
科学的研究の応用
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has been extensively studied in the field of oncology and immunology. It has shown promising results in the treatment of hematologic malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has also demonstrated potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
(3-methyl-3-phenylpiperidin-1-yl)-[2-(2H-tetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-20(15-8-3-2-4-9-15)12-7-13-25(14-20)19(26)17-11-6-5-10-16(17)18-21-23-24-22-18/h2-6,8-11H,7,12-14H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXAQMIUCOWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=CC=C2C3=NNN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)

![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)
![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)

![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide hydrochloride](/img/structure/B5684950.png)
![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)

